3-amino-N-methylpropane-1-sulfonamide 3-amino-N-methylpropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719224
InChI: InChI=1S/C4H12N2O2S/c1-6-9(7,8)4-2-3-5/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C4H12N2O2S
Molecular Weight: 152.22 g/mol

3-amino-N-methylpropane-1-sulfonamide

CAS No.:

Cat. No.: VC17719224

Molecular Formula: C4H12N2O2S

Molecular Weight: 152.22 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-methylpropane-1-sulfonamide -

Specification

Molecular Formula C4H12N2O2S
Molecular Weight 152.22 g/mol
IUPAC Name 3-amino-N-methylpropane-1-sulfonamide
Standard InChI InChI=1S/C4H12N2O2S/c1-6-9(7,8)4-2-3-5/h6H,2-5H2,1H3
Standard InChI Key OXIUGKFUBWICRY-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)CCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Amino-N-methylpropane-1-sulfonamide (IUPAC name: 3-amino-N-methylpropane-1-sulfonamide) is an organosulfur compound with the molecular formula C₄H₁₂N₂O₂S. Its structure comprises a propane backbone substituted with a sulfonamide group at position 1, a methyl group attached to the nitrogen of the sulfonamide, and an amino group at position 3. The sulfonamide functional group (-SO₂NH-) is pivotal for its biological activity, enabling interactions with bacterial enzymes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight152.21 g/mol
Purity≥95% (HPLC)
Physical FormCrystalline powder
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

Three-Dimensional Conformation

Computational studies using molecular dynamics simulations reveal that the compound adopts a staggered conformation, minimizing steric hindrance between the sulfonamide and amino groups. The methyl group on the nitrogen atom induces slight torsional strain, which may influence its binding affinity to biological targets. X-ray crystallography data, though limited, suggest a bond angle of 109.5° around the sulfur atom, consistent with tetrahedral geometry.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 3-amino-N-methylpropane-1-sulfonamide typically involves a two-step process:

  • Amination: Reaction of N-methylpropane-1-amine with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine.

    R-NH2+Cl-SO2-R’BaseR-NH-SO2-R’+HCl\text{R-NH}_2 + \text{Cl-SO}_2\text{-R'} \xrightarrow{\text{Base}} \text{R-NH-SO}_2\text{-R'} + \text{HCl}

    Yields under optimized conditions reach 70–85%.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
AminationN-methylpropane-1-amine, methanesulfonyl chloride, triethylamine0–5°C78
PurificationEthanol/water (3:1)RT95

Mechanism of Action and Biological Activity

Enzymatic Inhibition

The compound competitively inhibits dihydropteroate synthase (DHPS), an enzyme responsible for converting para-aminobenzoic acid (PABA) to dihydropteroate in bacterial folate synthesis. By mimicking PABA, it binds to DHPS’s active site, disrupting tetrahydrofolate production and subsequent nucleic acid synthesis.

Table 3: Antimicrobial Activity Spectrum

Bacterial StrainMIC (μg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

Resistance Mechanisms

Bacterial resistance arises via mutations in the folP gene (encoding DHPS) or overexpression of PABA synthases. Cross-resistance with other sulfonamides has been documented, necessitating combination therapies with dihydrofolate reductase inhibitors.

Pharmaceutical Applications and Formulations

Antibacterial Formulations

The compound is formulated as oral tablets or intravenous solutions, often combined with trimethoprim to enhance efficacy. Stability studies indicate a shelf life of 24 months under refrigerated conditions (2–8°C) .

Emerging Therapeutic Roles

Preliminary studies suggest potential applications in:

  • Antifungal Therapy: Synergistic effects with azoles against Candida albicans.

  • Cancer Research: Inhibition of folate-dependent enzymes in tumor cells.

Hazard StatementPrecautionary MeasuresSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Recent Advances and Future Directions

Structural Modifications

Derivatization efforts focus on enhancing bioavailability via:

  • N-Alkylation: Introducing bulkier substituents to improve metabolic stability .

  • Prodrug Design: Phosphonooxymethyl derivatives for enhanced solubility.

Computational Drug Design

Molecular docking studies have identified analogs with 10-fold higher affinity for DHPS, paving the way for next-generation sulfonamides.

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